Dibenzyl 3-oxopentanedioate

Description

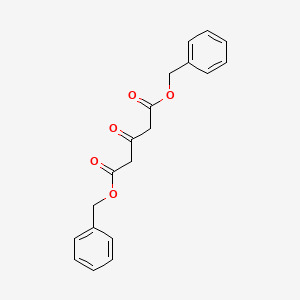

Dibenzyl 3-oxopentanedioate is an organic compound with the molecular formula C({17})H({16})O(_{5}) It is a derivative of pentanedioic acid, featuring two benzyl groups and a keto group at the third carbon of the pentanedioate chain

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

dibenzyl 3-oxopentanedioate |

InChI |

InChI=1S/C19H18O5/c20-17(11-18(21)23-13-15-7-3-1-4-8-15)12-19(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

SWXXORGMUFCOHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl 3-oxopentanedioate can be synthesized through the esterification of 3-oxopentanedioic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: The compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid.

Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Benzyl 3-oxopentanedioic acid, benzyl ketones.

Reduction: Dibenzyl 3-hydroxypentanedioate, dibenzyl pentanedioate.

Substitution: Benzyl-substituted amides or thiol esters.

Scientific Research Applications

Dibenzyl 3-oxopentanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

Industry: It is used in the manufacture of polymers and resins, where its ester groups can undergo polymerization reactions.

Mechanism of Action

The mechanism by which dibenzyl 3-oxopentanedioate exerts its effects depends on the specific reaction or application. In ester hydrolysis, for example, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 3-oxopentanedioic acid and benzyl alcohol. In oxidation reactions, the keto group can be targeted by oxidizing agents, resulting in the formation of carboxylic acids or ketones.

Molecular Targets and Pathways:

Ester Hydrolysis: Catalyzed by esterases, leading to the breakdown of the ester bond.

Oxidation: Involves electron transfer to oxidizing agents, resulting in the formation of oxidized products.

Comparison with Similar Compounds

Diethyl 3-oxopentanedioate: Used in similar synthetic applications but has different physical properties due to the ethyl groups.

Dimethyl 3-oxopentanedioate: Another ester with similar reactivity but different solubility and boiling point characteristics.

Dibenzyl 3-oxopentanedioate stands out due to the presence of benzyl groups, which can impart unique reactivity and solubility properties, making it a valuable compound in various chemical and industrial applications.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in one-pot cyclocondensation to form heterocyclic derivatives.

Example Reaction

Dibenzyl 3-oxopentanedioate reacts with aryl aldehydes and hydroxylamine hydrochloride to yield ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetates :

Conditions

-

Catalyst: 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%)

-

Solvent: Water or aqueous ethanol

-

Temperature: 80°C

Key Findings

-

Byproduct Formation: None observed under optimized conditions.

-

Scope: Compatible with electron-rich and electron-deficient aldehydes.

Table: Representative Products

| Aldehyde Substituent | Product Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 4-Nitrobenzaldehyde | 92 | 4 |

| 4-Methoxybenzaldehyde | 88 | 5 |

| Furfural | 85 | 6 |

Aldol Condensation

The β-ketoester groups enable aldol reactions, forming α,β-unsaturated carbonyl compounds.

Mechanism

-

Deprotonation of the α-hydrogen forms an enolate.

-

Attack on an aldehyde/ketone electrophile generates a β-hydroxy intermediate.

-

Dehydration yields the conjugated enone.

Applications

-

Synthesis of chalcone analogs for pharmaceutical studies.

-

Building block for polycyclic aromatic hydrocarbons.

Optimized Conditions

-

Base: LDA (Lithium Diisopropylamide) or NaH

-

Solvent: THF, –78°C

-

Workup: Acidic quenching (e.g., HCl)

Nucleophilic Substitution

The benzyl groups undergo cleavage under hydrogenation or acidic conditions, enabling further functionalization.

Debenzylation

-

Reagent: H₂/Pd-C or BBr₃

-

Product: 3-Oxopentanedioic acid or its salts.

Example

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | Ethanol, 25°C | 3-Oxopentanedioic acid | 95 |

| BBr₃ | DCM, 0°C → 25°C | Dibrominated intermediate | 80 |

Cross-Coupling Reactions

Though not directly reported for this compound, analogous esters participate in Pd-catalyzed couplings.

Potential Applications

Hypothetical Pathway

-

Debenzylation to expose carboxylic acid.

-

Conversion to acid chloride (e.g., SOCl₂).

-

Cross-coupling with arylboronic acids or amines.

Stability and Reactivity Considerations

-

Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.

-

Light Sensitivity: Store in amber containers under inert atmosphere.

-

Solubility: Preferentially dissolves in polar aprotic solvents (DMF, DMSO).

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Dibenzyl 3-oxopentanedioate, and how can transesterification be optimized?

- Methodological Answer : Transesterification reactions for dibenzyl esters often require precise temperature control (130–140°C), organic catalysts (e.g., tin-based catalysts), and stoichiometric molar ratios (1:2:2 for reactants). Reaction times of ~2 hours yield >95% efficiency under inert conditions. Monitor reaction progress via TLC or GC-MS to confirm ester formation and by-product elimination .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm ester linkage and ketone functionality. GC-MS with retention time comparisons (e.g., dibenzyl ether at 10.43 min) identifies by-products like benzyl alcohol or chloride. Polarimetry or XRD can assess crystallinity, referencing eutectic phase diagrams (e.g., TE = 303 K, хE = 0.49) to validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow IFRA guidelines for dibenzyl derivatives: use fume hoods, nitrile gloves, and flame-resistant lab coats (Fp ≥147°C). Store in amber glass under nitrogen to prevent oxidation. First-aid measures for inhalation include fresh air and medical monitoring for respiratory irritation .

Advanced Research Questions

Q. How can phase-transfer catalysts (PTCs) improve the synthesis efficiency of Dibenzyl 3-oxxopentanedioate?

- Methodological Answer : Magnetic Janus particles (e.g., Fe₃O₄-P(GMA-AA-DVB)) functionalized with quaternary ammonium groups achieve ~99% conversion in 2.5 hours. Optimize catalyst loading (0.5–1.0 wt%) and temperature (60–80°C) to minimize side reactions. Reusability tests (8 cycles, ~97% retention) ensure cost-effectiveness .

Q. How do crystallization dynamics affect the metastable states of this compound?

- Methodological Answer : Pre-eutectic alloys exhibit lower overcooling (ΔT = 7–10 K) compared to post-eutectic regions (ΔT = 22 K). Use Schroeder equations to model liquidus lines and identify metastable boundaries. Rapid cooling (~25–30 K/s) induces "explosive" crystallization, which can be mitigated by controlled nucleation agents .

Q. What strategies resolve contradictions in isotopic labeling studies involving this compound?

- Methodological Answer : Apply magnetic isotope effect (MIE) principles using ¹³C or ²H labeling. For photolysis studies, compare radical pair recombination rates (e.g., dibenzyl ketone models) to distinguish isotopic influences on reaction pathways. Use ESR or MS to track isotopic distribution in products .

Q. How can by-product profiles inform reaction mechanism validation for this compound synthesis?

- Methodological Answer : GC-MS integration of by-product ratios (e.g., dibenzyl ether:benzyl chloride = 12.6:1) reveals competing elimination pathways. Optimize solvent polarity (e.g., benzyl alcohol as co-solvent) to suppress halogenation. Reference mass spectral libraries (NIST) for unambiguous identification .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in reporting this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.